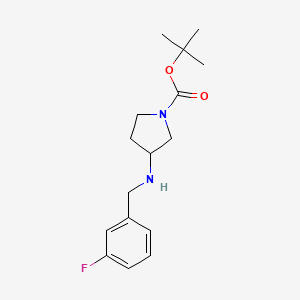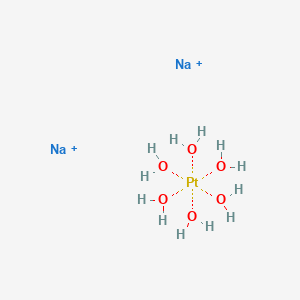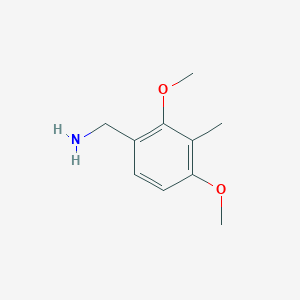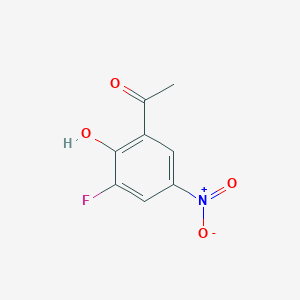![molecular formula C6H10N2O B15147296 [(2-Methylfuran-3-yl)methyl]hydrazine CAS No. 1016523-43-5](/img/structure/B15147296.png)
[(2-Methylfuran-3-yl)methyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Methylfuran-3-yl)methyl]hydrazine is a chemical compound with the molecular formula C6H10N2O. It is a derivative of furan, a heterocyclic organic compound, and contains a hydrazine functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylfuran-3-yl)methyl]hydrazine typically involves the reaction of 2-methylfuran with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as ethanol or methanol, with the reaction mixture being heated to reflux for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade solvents and reagents to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Methylfuran-3-yl)methyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .
Applications De Recherche Scientifique
[(2-Methylfuran-3-yl)methyl]hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mécanisme D'action
The mechanism of action of [(2-Methylfuran-3-yl)methyl]hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interfere with cellular pathways, affecting processes such as cell division and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
[(2-Methylfuran-3-yl)methyl]amine: Similar structure but with an amine group instead of hydrazine.
[(2-Methylfuran-3-yl)methyl]hydroxylamine: Contains a hydroxylamine group.
[(2-Methylfuran-3-yl)methyl]thiol: Contains a thiol group.
Uniqueness
[(2-Methylfuran-3-yl)methyl]hydrazine is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
1016523-43-5 |
|---|---|
Formule moléculaire |
C6H10N2O |
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
(2-methylfuran-3-yl)methylhydrazine |
InChI |
InChI=1S/C6H10N2O/c1-5-6(4-8-7)2-3-9-5/h2-3,8H,4,7H2,1H3 |
Clé InChI |
NOZKYGGRYXMBKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CO1)CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate](/img/structure/B15147214.png)

![5-[2-[3-(3,5-Dihydroxyphenyl)-2-(3-hydroxy-4-methoxyphenyl)-6-methoxy-2,3-dihydro-1-benzofuran-4-yl]ethenyl]benzene-1,3-diol](/img/structure/B15147230.png)
![3-[5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B15147233.png)


![11a-Hydroxy-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan-2-one](/img/structure/B15147246.png)

![1-(3-chloro-4-methylphenyl)-N-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B15147277.png)
![[(Furan-2-yl)(phenyl)methyl]hydrazine](/img/structure/B15147282.png)
![6-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-2,3'-bipyridine-5-carbonitrile](/img/structure/B15147285.png)



